N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide
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Description
N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide, also known as NTBC, is a small molecule inhibitor that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of the amino acid tyrosine. NTBC has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Scientific Research Applications
Antibiotic and Antibacterial Drug Development
Studies have shown that thiophene-carboxamide derivatives exhibit significant biological activity, including antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial drugs (Ahmed, 2007).
Crystal Structure Analysis
Research on the crystal structure of thiophene derivatives provides insights into the molecular geometry, bond angles, and distances, which are crucial for understanding the chemical behavior and interaction of these compounds (Freeman, Lu, & Ziller, 1995).
Antimicrobial Screening
Benzofuran derivatives have been synthesized and screened for their in-vitro antibacterial activity against pathogenic microorganisms, including E. coli and S. aureus, highlighting their potential in antimicrobial applications (Idrees, Kola, & Siddiqui, 2019).
Cholinesterase Inhibition
Thiophene-2-carboxamide derivatives have been explored as dual inhibitors of butyrylcholinesterase and acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Antiarrhythmic and Antianxiety Activities
Novel thiophene derivatives have been synthesized and shown to possess significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting applications in cardiovascular and mental health therapies (Amr et al., 2010).
Antinociceptive Activity
Compounds derived from thiophene have been studied for their antinociceptive activity, indicating potential applications in pain management (Shipilovskikh et al., 2020).
Cyclometallation Reactions
Thiophene and benzofuran derivatives have been used as substrates in cyclometallation reactions with palladium(II), ruthenium(II), and rhodium(III), highlighting their utility in synthesizing complex metal-organic frameworks and catalysts (Nonoyama et al., 1994).
properties
IUPAC Name |
N-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c24-19(16-6-3-11-29-16)22-17-14-4-1-2-5-15(14)28-18(17)20(25)21-12-7-9-13(10-8-12)23(26)27/h1-11H,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNVFZFVPILPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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